DNMDP-3 is classified as a small molecule inhibitor and belongs to a class of compounds known as phosphodiesterase modulators. It is derived from synthetic organic chemistry and has been studied for its potential therapeutic applications in oncology. The compound's structure and biological activity have been characterized through various biochemical assays and structural biology techniques, including cryo-electron microscopy.
The synthesis of DNMDP-3 involves several steps typical of organic synthesis, including the formation of the dihydropyridazinone core. Precise reaction conditions such as temperature, solvent choice, and the use of specific reagents are critical for achieving high yields and purity. The compound can be synthesized using methods that involve:
The detailed synthetic route can vary based on the specific laboratory protocols but generally adheres to these principles.
The molecular formula for DNMDP-3 is . Its structure features a dihydropyridazinone ring with substituents that include a diethylamino group and a nitrophenyl moiety.
Key structural features include:
Crystallographic studies have provided insights into the three-dimensional arrangement of atoms within DNMDP-3, revealing how it fits into the binding sites of phosphodiesterase 3A.
DNMDP-3 undergoes several types of chemical reactions, which include:
These reactions are significant as they can modify the pharmacological properties of DNMDP-3, potentially enhancing its efficacy or altering its toxicity profile.
The mechanism by which DNMDP-3 induces apoptosis involves its binding to phosphodiesterase 3A and Schlafen 12. This interaction stabilizes the formation of a complex between these two proteins, which is crucial for activating downstream apoptotic pathways.
This multi-faceted approach highlights DNMDP-3's potential as an effective anti-cancer agent.
DNMDP-3 is characterized by:
Key chemical properties include:
These properties are essential for understanding how DNMDP-3 behaves in biological systems.
DNMDP-3 has significant potential applications in cancer research due to its ability to selectively induce apoptosis in cancer cells expressing high levels of phosphodiesterase 3A and Schlafen 12. Its role in modulating these proteins makes it a candidate for further development into therapeutic agents aimed at treating various malignancies.
Research continues into optimizing DNMDP-3 analogs for improved efficacy and reduced side effects, making it an important subject in ongoing pharmaceutical development efforts aimed at targeting cancer cell survival mechanisms.
The cytotoxic activity of 6-(4-(diethylamino)-3-nitrophenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one (DNMDP) originates from its ability to induce a neomorphic interaction between phosphodiesterase 3A (PDE3A) and Schlafen family member 12 (SLFN12). PDE3A exists as a homodimer under physiological conditions, with its catalytic domain (residues 640–1141) exhibiting a monomer-dimer equilibrium dissociation constant (Kd) of ~40 nM [1]. SLFN12 is a less stable dimer (Kd ~870 nM) that undergoes concentration-dependent aggregation [1]. DNMDP binds the catalytic pocket of PDE3A, inducing conformational changes that expose hydrophobic interfaces near the active site (e.g., residues Histidine 840, Glutamine 975, Glutamine 1001, Phenylalanine 1004). These structural rearrangements create a complementary binding surface for the C-terminal alpha helix (residues Glutamic acid 552–Isoleucine 558) of SLFN12 [2] [4]. This interaction is further stabilized by direct hydrophobic contacts between SLFN12 and the aromatic moiety of DNMDP, effectively "gluing" the proteins together [2] [7].
DNMDP functions as a molecular glue by synergistically enhancing the protein-protein interaction interface. Biolayer interferometry studies demonstrate that DNMDP reduces the equilibrium dissociation constant (Kd) of the PDE3A-SLFN12 complex from 320 nM to 65 nM at 500 millimolar sodium chloride, primarily by accelerating association kinetics and decelerating dissociation [1]. Structural analyses reveal that DNMDP’s diethylamino and nitrophenyl groups form van der Waals contacts with SLFN12’s short helix while remaining anchored in PDE3A’s catalytic pocket [2] [8]. This dual binding mechanism distinguishes DNMDP from non-cytotoxic PDE3A inhibitors (e.g., trequinsin or cilostazol), which occupy the catalytic pocket but lack extensions that engage SLFN12 [1] [4]. Consequently, trequinsin competitively inhibits DNMDP-induced complex formation [1] [5].
The assembly of the PDE3A-SLFN12 heterotetramer (2:2 stoichiometry) exhibits pronounced ionic strength dependence. At physiological salt concentrations (150 millimolar sodium chloride), PDE3A and SLFN12 form stable complexes even without DNMDP, as confirmed by size exclusion chromatography (SEC) and multi-angle light scattering (SEC-MALS) revealing a complex mass of ~247 kDa [1]. In high-salt conditions (500 millimolar sodium chloride), however, complex formation is severely impaired without DNMDP due to disruption of electrostatic interactions between PDE3A’s charged surface residues and SLFN12’s C-terminal helix [1]. DNMDP overcomes this barrier by reinforcing hydrophobic contacts, as evidenced by:
Table 1: Impact of Ionic Strength on PDE3A-SLFN12 Complex Stability
| Sodium Chloride Concentration | Complex Stability Without DNMDP | Complex Stability With DNMDP | Primary Stabilizing Forces |
|---|---|---|---|
| 150 millimolar | Stable | Enhanced | Electrostatic interactions |
| 500 millimolar | Unstable | Stable | Hydrophobic interactions |
Schlafen Family Member 12 possesses latent ribonuclease activity that requires PDE3A binding and post-translational modification for activation. Schlafen Family Member 12 undergoes constitutive phosphorylation at Serine 368 and Serine 573, which suppresses its ribonuclease function [10]. DNMDP-induced complex formation triggers recruitment of protein phosphatase 2A, leading to Schlafen Family Member 12 dephosphorylation [10]. Mutational studies confirm that phosphomimetic substitutions (Serine 368→Aspartic acid; Serine 573→Aspartic acid) abolish DNMDP-induced cytotoxicity, whereas phosphoablative mutants (Serine 368→Alanine; Serine 573→Alanine) constitutively activate ribonuclease activity and cell death [10]. This dephosphorylation is contingent upon PDE3A-Schlafen Family Member 12 complex formation, as neither Schlafen Family Member 12 alone nor catalytically inactive PDE3A mutants support dephosphorylation [10].
PDE3A binding enhances Schlafen Family Member 12’s ribonuclease activity by ≥10-fold, independent of PDE3A’s phosphodiesterase function [1] [10]. Hydrogen-deuterium exchange mass spectrometry demonstrates that complex formation rigidifies Schlafen Family Member 12’s AAA ATPase-like domain, repositioning key residues (e.g., Lysine 213, Aspartic acid 214) within the conserved "Serine-Tryptophan-Alanine-Aspartic acid-Leucine" motif to form a competent ribonuclease active site [1] [8]. Notably, Schlafen Family Member 12 Lysine 213→Arginine mutants retain complex-forming ability but exhibit no ribonuclease activation or cytotoxicity, confirming that PDE3A binding is necessary but insufficient for Schlafen Family Member 12 activation without catalytic competence [2] [10].
Activated Schlafen Family Member 12 selectively cleaves structured ribonucleic acids, including transfer ribonucleic acid (tRNA) and ribosomal ribonucleic acid (rRNA), but exhibits minimal activity against messenger ribonucleic acids (mRNAs) or single-stranded oligoribonucleotides [10]. Ribonuclease protection assays reveal preferential degradation of 28S and 18S rRNA in DNMDP-treated cells, disrupting ribosomal function [1] [10]. This degradation reduces global protein synthesis, particularly affecting short-lived anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia 1 (Mcl-1) [2] [4]. Transfer ribonucleic acid cleavage occurs at discrete sites within the anticodon loop, further impairing translational fidelity [10]. Schlafen Family Member 12’s substrate selectivity arises from its adenosine triphosphate-dependent helicase-like domain, which unfolds structured ribonucleic acid substrates for cleavage by the AAA domain [1] [8].
Table 2: Schlafen Family Member 12 Ribonuclease Substrate Profile
| Ribonucleic Acid Substrate | Cleavage Efficiency | Functional Consequence |
|---|---|---|
| 28S ribosomal ribonucleic acid | High | Ribosome inactivation |
| Transfer ribonucleic acid | Moderate | Impaired translation elongation |
| Messenger ribonucleic acid | Low | Minimal impact on specific transcripts |
| Single-stranded ribonucleic acid | Negligible | No detectable degradation |
Genome-wide clustered regularly interspaced short palindromic repeats knockout screens identified aryl hydrocarbon receptor-interacting protein (AIP) as essential for DNMDP sensitivity [5]. Aryl hydrocarbon receptor-interacting protein knockout cells exhibit complete resistance to DNMDP despite expressing phosphodiesterase 3A and Schlafen Family Member 12, confirming its non-redundant role [5]. Aryl hydrocarbon receptor-interacting protein is a 37 kDa tetratricopeptide repeat-containing co-chaperone that associates with heat shock protein 90, though its specific function in the phosphodiesterase 3A-Schlafen Family Member 12 pathway was previously unknown [5].
Aryl hydrocarbon receptor-interacting protein facilitates phosphodiesterase 3A-Schlafen Family Member 12 complex assembly in cells by stabilizing phosphodiesterase 3A’s catalytically competent conformation prior to DNMDP binding [5]. Co-immunoprecipitation studies show:
1.3.3. In Vitro vs. Cellular Complex Formation RequirementsAryl hydrocarbon receptor-interacting protein is dispensable for complex formation in vitro but essential in cellular environments. Reconstitution experiments with purified proteins demonstrate robust DNMDP-induced phosphodiesterase 3A-Schlafen Family Member 12 binding without aryl hydrocarbon receptor-interacting protein [1] [5]. However, cellular co-immunoprecipitation requires aryl hydrocarbon receptor-interacting protein, likely due to:
Table 3: Aryl Hydrocarbon Receptor-Interacting Protein Dependency in Complex Formation
| Experimental System | AIP Requirement | Rationale |
|---|---|---|
| Purified proteins in vitro | No | High protein concentrations favor spontaneous dimerization/complex formation |
| Cultured cells | Yes | Submicromolar PDE3A concentrations and compartmentalization necessitate chaperoning |
| Aryl hydrocarbon receptor-interacting protein knockout cells | Abrogated complex | PDE3A fails to dimerize efficiently or recruit SLFN12 |
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